3-Methoxypropyl 2-cyanoacetate
Description
Contextualization within Cyanoacetate (B8463686) Ester Chemistry
Cyanoacetate esters are a class of organic compounds that serve as crucial raw materials and intermediates in organic synthesis. google.com Their utility stems from the presence of multiple reactive sites within their structure: a nitrile group, an ester group, and a particularly acidic methylene (B1212753) group (-CH₂-) situated between these two electron-withdrawing groups. wikipedia.org This "active methylene" character allows for easy deprotonation and subsequent participation in a wide array of carbon-carbon bond-forming reactions.
The synthesis of cyanoacetate esters can be achieved through various methods, including the Fischer esterification of cyanoacetic acid with an appropriate alcohol or the Kolbe nitrile synthesis, which involves the reaction of an ethyl chloroacetate (B1199739) with sodium cyanide. wikipedia.orgorgsyn.org
The versatility of cyanoacetate esters is demonstrated by their central role in well-known reactions:
Knoevenagel Condensation: They react with aldehydes and ketones to form substituted alkenes, which are valuable precursors for more complex molecules. wikipedia.orgscielo.br
Synthesis of Heterocycles: Cyanoacetate esters are fundamental building blocks for a variety of heterocyclic compounds, which are core structures in many pharmaceutical drugs. wikipedia.org For example, ethyl cyanoacetate is a starting material for the synthesis of Allopurinol, a drug used to treat gout. wikipedia.org
Amino Acid Synthesis: Through a series of reactions known as the Darapsky degradation, substituted cyanoacetic esters can be converted into various amino acids. cdnsciencepub.com
Table 2: Examples of Cyanoacetate Esters and Their Synthetic Applications
| Cyanoacetate Ester | Reactant(s) | Product Type / Example | Reference |
|---|---|---|---|
| Ethyl Cyanoacetate | Triethyl orthoformate, Hydrazine (B178648), Formamide | Heterocycle (Allopurinol) | wikipedia.org |
| Ethyl Cyanoacetate | Alkyl or Arylalkyl Halides, Hydrazine | Amino Acids (e.g., DL-β-methylleucine) | cdnsciencepub.com |
| Various Alkoxyalkyl Cyanoacetates | Formaldehyde (B43269) | Cyanoacrylate Polymers (Adhesives) | google.com |
| Cyanoacetic Acid* | Aldehydes, Urea Derivatives | Dihydropyrimidinones (DHPMs) | scielo.br |
*While not an ester, cyanoacetic acid is the parent compound and its reactivity is foundational to its esters.
Research Significance and Academic Relevance of the 3-Methoxypropyl Moiety in Organic Synthesis
The 3-methoxypropyl portion of 3-Methoxypropyl 2-cyanoacetate is not merely a passive component of the ester. The methoxy (B1213986) group (-OCH₃) and the propyl chain impart specific properties that are of significant academic and research interest. The presence of the ether linkage can influence the molecule's polarity and solubility, potentially enhancing its solubility in a range of organic solvents. solubilityofthings.comcymitquimica.com
A key area of academic relevance for this moiety is its use as a protecting group in multi-step organic synthesis. The methoxypropyl (MOP) group, along with the related ethoxyethyl (EE) group, has been identified as an effective protecting group for alcohols, particularly in carbohydrate chemistry. acs.org
Key features of the MOP group in synthesis include:
Stability: It is stable under strong basic conditions, a common requirement in many synthetic transformations. acs.org This allows chemists to perform reactions on other parts of a complex molecule without affecting the protected alcohol.
Mild Introduction and Removal: The MOP group can be introduced and subsequently removed under mild acidic conditions, which helps to preserve the integrity of sensitive functional groups elsewhere in the molecule. acs.org
Compatibility: Research has shown that MOP protecting groups are compatible with demanding reaction conditions, such as those involving organolithium reagents (e.g., t-BuLi) and palladium-catalyzed cross-coupling reactions. acs.org
The 3-methoxypropyl group is also found in other versatile intermediates used in medicinal chemistry research, such as 3-methoxypropylamine (B165612) and 4-(3-methoxypropyl)piperidine, which are used as building blocks for more complex molecules, including those targeting the central nervous system. solubilityofthings.comcymitquimica.com This highlights the broader utility of the 3-methoxypropyl fragment in constructing molecules with potential biological activity. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
3-methoxypropyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-5-2-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJPEWKGVKSTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710373 | |
| Record name | 3-Methoxypropyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215045-44-6 | |
| Record name | 3-Methoxypropyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 3 Methoxypropyl 2 Cyanoacetate
Direct Esterification Routes for Cyanoacetic Acid and Methoxypropanols
Direct esterification represents a fundamental and widely employed method for the synthesis of 3-methoxypropyl 2-cyanoacetate. This process involves the reaction of cyanoacetic acid with 3-methoxy-1-propanol, typically in the presence of a catalyst to facilitate the reaction and water removal to drive the equilibrium towards the product.
Catalytic Approaches in Esterification
The choice of catalyst is crucial in the direct esterification of cyanoacetic acid. Various catalysts have been explored to enhance reaction rates and yields for the synthesis of related cyanoacetates.
Acid Catalysts: Strong mineral acids, such as sulfuric acid, are effective catalysts for this esterification. google.com For instance, in the synthesis of other alkyl cyanoacetates, sulfuric acid has been used at a concentration of approximately 0.075 to 0.10 mol per mol of cyanoacetic acid. google.com Another common acid catalyst is p-toluenesulfonic acid. researchgate.nete3s-conferences.org
Heteropoly Acids: These catalysts, such as silicotungstic acid, are gaining attention due to their high activity, structural stability, and reduced environmental impact. e3s-conferences.orge3s-conferences.orgresearchgate.net They are considered good catalysts for esterification reactions, offering advantages like being non-corrosive to equipment and causing less pollution. e3s-conferences.orge3s-conferences.orgresearchgate.net
Mixed Catalysts: A combination of catalysts can also be employed. For example, a mixture of silicotungstic acid and p-toluenesulfonic acid in equal proportions has been used effectively in the synthesis of ethyl cyanoacetate (B8463686). researchgate.nete3s-conferences.orge3s-conferences.org
N-bromosuccinimide (NBS): NBS has been demonstrated as an efficient catalyst for the esterification of various carboxylic acids, including cyanoacetic acid, with alcohols under mild conditions. semanticscholar.orgmdpi.com
The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This is followed by the elimination of a water molecule to form the ester.
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Molar Ratio of Reactants: An excess of the alcohol, 3-methoxy-1-propanol, is often used to shift the reaction equilibrium towards the formation of the ester. For example, in the synthesis of ethyl cyanoacetate, an optimal molar ratio of cyanoacetic acid to absolute ethanol (B145695) was found to be 1:3.5. e3s-conferences.org
Temperature: The reaction temperature influences the rate of esterification. For the synthesis of isobutyl cyanoacetate, the esterification was carried out over a temperature range of 105 to 130°C. google.com In another study for ethyl cyanoacetate, the optimal reaction temperature was determined to be 80°C. e3s-conferences.org
Reaction Time: Sufficient reaction time is necessary to achieve high conversion. An optimal reaction time of 3.5 hours was identified for the synthesis of ethyl cyanoacetate. e3s-conferences.org
Water Removal: Continuous removal of water, a byproduct of the esterification, is critical to drive the reaction to completion. This is often achieved through azeotropic distillation using a suitable solvent like benzene (B151609) or toluene. google.com
A study on the synthesis of ethyl cyanoacetate using an orthogonal experimental design identified the amount of catalyst as the most influential factor on the esterification rate, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.org
Table 1: Optimized Conditions for the Synthesis of Ethyl Cyanoacetate
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Cyanoacetic Acid:Ethanol) | 1:3.5 e3s-conferences.org |
| Catalyst Amount | 1.5% (relative to reactants) e3s-conferences.org |
| Reaction Temperature | 80°C e3s-conferences.org |
Alternative Synthetic Pathways for this compound and Related Cyanoacetates
Besides direct esterification, other synthetic strategies can be employed to produce this compound and similar esters.
Transesterification Processes
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a viable alternative for synthesizing cyanoacetates. researchgate.nete3s-conferences.org This method is particularly useful when the desired alcohol is more valuable or has a higher boiling point than the alcohol in the starting ester. For example, methyl cyanoacetate can be transesterified with other alcohols to produce different alkyl cyanoacetates. e3s-conferences.org
Cyanidation of Halogenated Acetate (B1210297) Derivatives
This pathway involves the reaction of a halogenated acetate, such as an alkyl chloroacetate (B1199739), with a cyanide salt, typically sodium or potassium cyanide, to introduce the cyano group. e3s-conferences.orgorgsyn.orgatamanchemicals.com The resulting cyanoacetate can then be esterified if necessary. The reaction of chloroacetate salts with sodium cyanide followed by acidification is a known method for preparing cyanoacetic acid itself, which can then be esterified. wikipedia.orglookchem.com Continuous production processes using a tubular reactor have been developed for the synthesis of cyanoacetates from chloroacetate and solid sodium cyanide. google.com
Electrosynthesis Approaches for Cyanoacetate Precursors
Electrosynthesis offers a modern and sustainable alternative for producing precursors to cyanoacetates. Cyanoacetic acid can be synthesized through the electrocarboxylation of acetonitrile (B52724). beilstein-journals.org This process involves the cathodic reduction of carbon dioxide and the anodic oxidation of acetonitrile. wikipedia.orglookchem.com The cyanomethyl radicals formed at the anode couple with the CO2•− radical anion generated at the cathode, leading to the formation of cyanoacetic acid after protonation. beilstein-journals.org This method is considered an interesting alternative to the conventional synthesis from chloroacetic acid and alkaline cyanides. beilstein-journals.org
Mechanistic Studies of this compound Formation and Related Esterifications
The synthesis of this compound, like other alkyl cyanoacetates, is most commonly achieved through the Fischer-Speier esterification of cyanoacetic acid with the corresponding alcohol, in this case, 3-methoxypropanol. While detailed kinetic and mechanistic investigations specifically targeting this compound are not extensively documented in publicly available research, the mechanism is well-understood and follows the established pathway for acid-catalyzed esterification. This mechanism can be inferred from numerous studies on related esters, such as ethyl cyanoacetate. orgsyn.orgwikipedia.orgresearchgate.net
NC-CH₂-COOH + HO-(CH₂)₃-OCH₃ ⇌ NC-CH₂-COO-(CH₂)₃-OCH₃ + H₂O (Cyanoacetic Acid + 3-Methoxypropanol ⇌ this compound + Water)
The accepted mechanism for this transformation involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyanoacetic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The cyano group (-C≡N) is a strong electron-withdrawing group, which further enhances the partial positive charge on the carbonyl carbon.
Nucleophilic Attack by the Alcohol: The alcohol, 3-methoxypropanol, acts as a nucleophile. An oxygen atom from the hydroxyl group of the alcohol attacks the now highly electrophilic carbonyl carbon of the protonated cyanoacetic acid. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the original carboxylic acid. This is often facilitated by the solvent or another alcohol molecule and converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step is driven by the stability of the resulting protonated ester.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.
The entire process is reversible, and the equilibrium can be shifted toward the product side by removing water as it is formed, for instance, through azeotropic distillation. google.com
Research on the synthesis of the closely related ethyl cyanoacetate provides insight into the typical conditions and catalytic systems that would be applicable to the formation of this compound. orgsyn.orgresearchgate.net These studies often focus on optimizing reaction parameters to maximize yield.
An alternative mechanistic pathway for forming cyanoacetate esters involves the nucleophilic substitution of a haloacetate ester with a cyanide salt, known as the Kolbe nitrile synthesis. wikipedia.orggoogle.com For the synthesis of this compound, this would involve reacting 3-Methoxypropyl 2-chloroacetate with a cyanide source like sodium or potassium cyanide. The mechanism is a direct Sₙ2 substitution where the cyanide ion (⁻C≡N) acts as the nucleophile, attacking the α-carbon of the ester and displacing the chloride ion.
Reactivity and Transformation Chemistry of 3 Methoxypropyl 2 Cyanoacetate
Knoevenagel Condensation Reactions Involving 3-Methoxypropyl 2-cyanoacetate and Analogues
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active hydrogen compound, such as this compound, with a carbonyl compound like an aldehyde or a ketone. wikipedia.org This reaction proceeds via a nucleophilic addition followed by a dehydration step, ultimately yielding an α,β-unsaturated product. wikipedia.orgsci-hub.se The reaction is fundamental in creating C-C double bonds and is utilized in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates. sciensage.info
A wide array of catalytic systems can be employed to facilitate the Knoevenagel condensation. The choice of catalyst is crucial and often depends on the specific substrates and desired reaction conditions.
Basic Catalysts : Weakly basic amines are common catalysts. wikipedia.org Piperidine (B6355638), for instance, is frequently used to catalyze the condensation of cyanoacetanilides with aromatic aldehydes and ethyl cyanoacetate (B8463686). researchgate.net Other organic bases, like morpholine (B109124), have been shown to effectively catalyze the reaction between aromatic aldehydes and ethyl cyanoacetate in water. researchgate.net Simple bases such as sodium acetate (B1210297) and sodium methoxide (B1231860) also accelerate the condensation. researchgate.net
Acid Catalysts : In some variations, organic acids or Lewis acids are used. Gallium chloride (GaCl₃) has been demonstrated as an effective catalyst for the condensation of various aldehydes with active methylene (B1212753) compounds under solvent-free conditions. researchgate.net
Organocatalysts : Triphenylphosphine (B44618) has been identified as a mild and efficient catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile, producing olefins with high (E)-geometry stereoselectivity. organic-chemistry.org
Heterogeneous Catalysts : To improve catalyst recovery and reusability, solid-supported catalysts have been developed. These include zeolites, which provide a high surface area for the reaction, and functionalized nanocomposites like melamine (B1676169) supported on TiO₂ coated Fe₃O₄@C, which acts as a bifunctional and reusable catalyst. sciensage.infonih.gov
A patent describes a process where 3-methoxypropyl amine itself can act as a catalyst in the reaction of 4-chloro-2-amino-phenol with ethyl cyanacetate to form an oxazole (B20620) ring, highlighting the potential dual role of derivatives of the target compound. google.com
Table 1: Catalytic Systems for Knoevenagel Condensation of Cyanoacetates
| Catalyst Type | Specific Catalyst Example | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| Organic Base | Piperidine | Cyanoacetanilide, Aromatic Aldehydes, Ethyl Cyanoacetate | Standard reflux conditions in ethanol (B145695). | researchgate.net |
| Organic Base | Morpholine | Aromatic Aldehydes, Ethyl Cyanoacetate | Green chemistry approach in water. | researchgate.net |
| Organocatalyst | Triphenylphosphine | Aldehydes, Ethyl Cyanoacetate | Mild, solvent-free conditions; high (E)-selectivity. | organic-chemistry.org |
| Lewis Acid | Gallium Chloride (GaCl₃) | Aromatic/Heteroaromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | Solvent-free, room temperature, grindstone method. | researchgate.net |
| Heterogeneous | Zeolite 4A | Benzaldehydes, Ethyl Cyanoacetate | High conversion, lower activation energy. | sciensage.info |
| Heterogeneous | Fe₃O₄@C@TiO₂/melamine | Benzaldehydes, Ethyl Cyanoacetate | Bifunctional, magnetically recoverable, reusable. | nih.gov |
Cyanoacetic esters, including this compound, exhibit broad reactivity with a variety of aldehydes and ketones. wikipedia.org
Aromatic Aldehydes : The reaction works well with a wide range of substituted benzaldehydes. The electronic nature of the substituents on the aromatic ring significantly influences reactivity. Aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) generally give higher yields of the condensation product compared to those with electron-donating groups (e.g., -OCH₃, -CH₃). organic-chemistry.orgmdpi.com
Heteroaromatic Aldehydes : The protocol is effective for heteroaromatic aldehydes, which have been shown to produce excellent yields in reactions catalyzed by triphenylphosphine or photo-activated carbon dots. organic-chemistry.orgmdpi.com
Aliphatic Aldehydes : Aliphatic aldehydes also undergo Knoevenagel condensation, although in some catalytic systems, their reactivity might be different from aromatic aldehydes. organic-chemistry.orgmdpi.com
Ketones : While aldehydes are more common substrates, ketones can also be used. However, they are generally less reactive than aldehydes, often resulting in lower yields and requiring longer reaction times. mdpi.com A patent for the manufacture of substituted 2-cyanocinnamic esters mentions the reaction of 2-ethylhexyl cyanoacetate with benzophenone, a ketone, in the presence of ammonium (B1175870) acetate and propionic acid. google.com
The primary products of the Knoevenagel condensation between a cyanoacetic ester and a carbonyl compound are α,β-unsaturated cyanoesters. When the carbonyl compound is an aromatic aldehyde or ketone, the products are specifically known as substituted 2-cyanocinnamic esters (or α-cyanoacrylates). wikipedia.orggoogle.com These compounds, such as 2-cyano-3,3-diphenylacrylate esters (e.g., octocrylene), are highly effective UV absorbers and are used as light stabilizers in plastics and sunscreen agents. google.com
The synthesis typically involves reacting the cyanoacetic ester with the carbonyl compound under the influence of a suitable catalyst. organic-chemistry.orggoogle.com For example, reacting various benzaldehydes with ethyl cyanoacetate yields the corresponding ethyl 2-cyano-3-aryl-acrylate. researchgate.netmdpi.com
Table 2: Examples of Substituted 2-Cyanocinnamic Ester Formation
| Aldehyde | Cyanoacetate | Product | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-phenylacrylate | Morpholine/Water | researchgate.net |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate | HMF-CDs/Light | mdpi.com |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | HMF-CDs/Light | mdpi.com |
| 2-Methoxybenzaldehyde (B41997) | Thiobarbituric Acid | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Piperidine/Ethanol | wikipedia.org |
| Benzophenone | 2-Ethylhexyl Cyanoacetate | 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | Ammonium acetate/Propionic acid | google.com |
The Knoevenagel condensation can lead to the formation of geometric isomers (E/Z) around the newly formed double bond. The stereochemical outcome is often controlled by the reaction conditions and the nature of the substrates and catalyst.
In many cases, the reaction shows high stereoselectivity, predominantly forming the thermodynamically more stable E-isomer. rsc.org Studies on the reaction of methyl arylsulphinylacetate with aldehydes catalyzed by a secondary amine revealed that while the initial condensation and subsequent elimination steps are reversible, the stereochemistry is determined during the elimination step, which proceeds through a stable planar carbanion intermediate to yield the E-alkene. rsc.org It has been noted that the condensation of cyanoacetates with both aromatic and aliphatic aldehydes typically yields the E-isomer. nih.gov
However, the formation of Z-isomers or E/Z mixtures is also possible. The reaction of 2-methoxybenzaldehyde with thiobarbituric acid, for example, initially yields a 50:50 mixture of E and Z isomers. wikipedia.org This mixture can then equilibrate, and under the right conditions, the more stable Z-isomer can be isolated as the final product. wikipedia.org In another study, the condensation of various aromatic aldehydes with ethyl cyanoacetate in water resulted in the E-diastereoisomer for most substrates, with the exception of benzaldehyde itself, which gave a 1.9:1 (E:Z) mixture. researchgate.net
Cyclocondensation and Heterocyclic Synthesis Utilizing this compound Derivatives
Derivatives of this compound are versatile building blocks for constructing various heterocyclic systems, particularly nitrogen-containing rings like pyridines and pyridones. The active methylene and cyano groups provide multiple reactive sites for cyclization reactions.
The synthesis of 3-cyano-2-pyridone scaffolds is a significant application of cyanoacetic esters and their derivatives. These heterocyclic cores are present in many compounds with important biological and pharmacological activities. sciforum.netmdpi.comekb.eg Several synthetic strategies, often involving multi-component reactions, are used.
Guareschi-Thorpe Reaction : This method allows for the synthesis of hydroxy-cyanopyridines (which exist in tautomeric equilibrium with pyridones) through the condensation of an alkyl cyanoacetate with a 1,3-dicarbonyl compound and an ammonia (B1221849) source, such as ammonium carbonate. nih.gov
Hantzsch-type Synthesis : A one-pot, four-component condensation of ethyl cyanoacetate, a ketone, an aldehyde, and ammonium acetate can provide rapid access to 3-cyano-2-pyridone derivatives under mild conditions. researchgate.net
Condensation with Chalcones : The reaction of chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate in the presence of ammonium acetate is another route to 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg
A notable example directly relevant to the target compound's derivatives is the synthesis of 3-cyano-6-hydroxy-1-methoxypropyl-4-methyl-2-pyridone. This compound was prepared by condensing ethyl acetoacetate, ethyl cyanoacetate, and 3-methoxypropylamine (B165612) at 110°C, achieving a 66.6% yield. bibliomed.org This demonstrates how the 3-methoxypropylamino moiety can be incorporated into the final pyridone structure, starting from the corresponding amine and a cyanoacetic ester. bibliomed.org
Table 3: Synthesis of Substituted 3-Cyano-2-pyridone Derivatives
| Reactants | Product | Catalyst/Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Ethyl acetoacetate, Ethyl cyanoacetate, 3-Methoxypropylamine | 3-Cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-pyridone | Reflux at 110°C | 66.6% | bibliomed.org |
| Substituted Anilines, Ethyl Cyanoacetate, Acetylacetone | N-Aryl-3-cyano-4,6-dimethyl-2-pyridones | KOH/Ethanol, Reflux | 61-79% | mdpi.com |
| Aromatic Aldehydes, Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate | 4,6-Diaryl-3-cyano-2-pyridones | L-proline/Ethanol, Reflux | - | researchgate.net |
| Chalcones, Ethyl Cyanoacetate, Ammonium Acetate | 4,6-Disubstituted-3-cyano-2-oxo-1,2-dihydropyridines | Ethanol, Reflux | 60-70% | ekb.eg |
| 1,3-Dicarbonyl, Alkyl Cyanoacetate, Ammonium Carbonate | Hydroxy-cyanopyridines | EtOH/H₂O, 80°C | High | nih.gov |
Pyrimidine (B1678525) and Thiouracil Derivatives Synthesis
The active methylene group in this compound is a key feature that enables its use in the construction of pyrimidine and thiouracil rings, which are core structures in many biologically active compounds. While specific literature on the 3-methoxypropyl ester is limited, its reactivity can be reliably inferred from the extensive studies on other alkyl cyanoacetates, such as ethyl cyanoacetate.
The general synthesis involves a condensation reaction between the cyanoacetate ester and a suitable amidine or guanidine (B92328) derivative. For the synthesis of thiouracil derivatives, thiourea (B124793) is used as the binucleophile. The reaction typically proceeds via an initial condensation, followed by an intramolecular cyclization to form the heterocyclic ring.
For instance, the reaction of an alkyl cyanoacetate with thiourea in the presence of a base like sodium ethoxide leads to the formation of a 6-amino-2-thiouracil (B86922) derivative. The reaction mechanism involves the deprotonation of the active methylene group of the cyanoacetate, which then attacks one of the amino groups of thiourea, followed by cyclization and elimination of the alcohol (3-methoxypropanol in this case).
Similarly, pyrimidine derivatives can be synthesized using guanidine or other amidines. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for pharmacological screening. smolecule.comnih.gov The synthesis of substituted pyridopyrimidines and other fused pyrimidine systems often utilizes intermediates derived from cyanoacetate esters. nih.gov
Table 1: General Scheme for Thiouracil Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Thiourea | Sodium Ethoxide, Reflux | 6-Amino-2-thioxo-dihydropyrimidin-4-one |
Other Heterocyclic Scaffolds (e.g., Imidazoles, Oxadiazoles, Pyrazoles)
The versatility of this compound extends to the synthesis of a wide array of other heterocyclic systems, including pyrazoles, oxadiazoles, and thiophenes.
Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved by reacting this compound with hydrazine (B178648) or its derivatives. The reaction typically results in a 5-aminopyrazol-3-one structure, where the active methylene and nitrile groups of the cyanoacetate form the core of the pyrazole ring with the two nitrogen atoms from hydrazine. Further reactions on this scaffold can lead to a variety of substituted pyrazoles. jocpr.com
1,3,4-Oxadiazoles: While direct synthesis from this compound is less common, it can serve as a precursor. For example, the ester can be converted to the corresponding cyanoacetic acid hydrazide. This hydrazide is a key building block that can be cyclized with various one-carbon electrophiles (like triethyl orthoformate) or oxidized in the presence of reagents to form the 1,3,4-oxadiazole (B1194373) ring. jocpr.comresearchgate.netgoogle.com
Thiophenes (Gewald Reaction): One of the most significant applications of cyanoacetate esters is in the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. researchgate.net In this reaction, this compound would be reacted with an aldehyde or ketone and elemental sulfur in the presence of a base (like morpholine or triethylamine). researchgate.net The reaction proceeds through an initial Knoevenagel condensation product, which then reacts with sulfur to form a thiolate intermediate that cyclizes and tautomerizes to the final 2-aminothiophene product. researchgate.net This one-pot synthesis is highly efficient for generating diverse thiophene (B33073) derivatives. chemrxiv.orgacs.org
Hydrolysis and Degradation Pathways of this compound and Cyanoacetate Esters
The ester linkage in this compound is susceptible to hydrolysis, a process that can be initiated by chemical or enzymatic means. This degradation pathway is critical to understanding the compound's stability and environmental fate.
Influence of pH on Hydrolysis Rates
The rate of hydrolysis of cyanoacetate esters is highly dependent on pH. The reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis generally proceeding at a significantly faster rate. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., in the presence of dilute HCl or H₂SO₄), the reaction is initiated by protonation of the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org This process is reversible, and the equilibrium can be shifted towards the products (cyanoacetic acid and 3-methoxypropanol) by using a large excess of water. libretexts.org
Neutral Hydrolysis: At neutral pH, the hydrolysis is slow. For the related ethyl cyanoacetate, the half-life at pH 7 is estimated to be around 7 days. nih.gov
Enzymatic Hydrolysis Mechanisms
Esterase enzymes, particularly lipases, are known to catalyze the hydrolysis of ester bonds and can act on cyanoacetate esters. This biocatalytic pathway is significant in biological systems and for "green" chemistry applications. nih.govnih.gov
Lipases, which belong to the hydrolase class of enzymes, can catalyze the hydrolysis of the ester bond in this compound to yield cyanoacetic acid and 3-methoxypropanol. researchgate.netmdpi.com The reaction mechanism involves the formation of an acyl-enzyme intermediate at the enzyme's active site (typically a serine residue), followed by deacylation by a water molecule. researchgate.net
The efficiency and selectivity of enzymatic hydrolysis can be influenced by several factors:
Enzyme Source: Lipases from different sources (e.g., Candida rugosa, Pseudomonas fluorescens) exhibit different activities and selectivities. nih.gov
pH and Temperature: Like most enzymes, esterases have optimal pH and temperature ranges for activity. nih.govnih.gov
Enantioselectivity: Since the hydrolysis of certain substituted cyanoesters can create a chiral center, esterases can show enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This property is valuable for the synthesis of optically pure compounds. nih.gov
Enzyme Promiscuity: Some lipases exhibit "promiscuous" activity, where they can catalyze reactions other than their native function. For cyanoacetate esters, a lipase (B570770) might first catalyze the hydrolysis of the ester and then promote a subsequent Knoevenagel condensation of the resulting cyanoacetic acid with an aldehyde present in the mixture. researchgate.net
Studies on poly(alkyl cyanoacrylate) nanoparticles have also shown that esterases can degrade these polymers via surface erosion, hydrolyzing the ester side chains. researchgate.net
Formation of Cyanoacetic Acid and Related Byproducts
The primary products of the complete hydrolysis of this compound are cyanoacetic acid and 3-methoxypropanol . libretexts.orgchemistrysteps.com
Cyanoacetic Acid (CAA): This is the main organic acid formed. It is a versatile chemical intermediate itself, containing both a carboxylic acid and a nitrile group. rsc.org
3-Methoxypropanol: This is the alcohol portion released during the hydrolysis of the ester bond.
Under certain conditions, further degradation can occur, leading to byproducts:
Malonamide: In the presence of ammonia, which might be used in subsequent reaction steps, cyanoacetamide can be formed, which can further hydrolyze to malonamide. orgsyn.org
Malonic Acid: The nitrile group of cyanoacetic acid can also undergo hydrolysis, particularly under strong acidic conditions, to yield malonic acid. This is a common byproduct in the acidic work-up of reactions involving cyanoacetate esters.
Acetonitrile (B52724): Upon heating to temperatures around 160 °C, cyanoacetic acid can undergo decarboxylation to produce acetonitrile and carbon dioxide. rsc.org
Other Significant Organic Transformations (e.g., Reductive Coupling, Amidation)
Beyond heterocycle synthesis and hydrolysis, this compound can undergo other important transformations, including the Knoevenagel condensation, amidation, and various reductive reactions.
Knoevenagel Condensation: This is a cornerstone reaction for cyanoacetate esters. It involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. The reaction with this compound and an aldehyde (e.g., benzaldehyde) would yield a 3-methoxypropyl 2-cyano-3-phenylacrylate derivative. This reaction is highly efficient for forming carbon-carbon double bonds and is a key step in the synthesis of many complex molecules and polymers. rsc.org
Table 2: Knoevenagel Condensation of this compound
| Carbonyl Compound | Base Catalyst | Product |
|---|---|---|
| Benzaldehyde | Piperidine, Triethylamine, or DABCO | 3-Methoxypropyl 2-cyano-3-phenylacrylate |
Amidation: The ester group of this compound can be converted into an amide by reaction with a primary or secondary amine. This reaction, often carried out by heating the ester with the amine, sometimes with a catalyst, produces N-substituted 2-cyanoacetamides and releases 3-methoxypropanol. researchgate.netorgsyn.org These cyanoacetamide products are themselves valuable intermediates for building more complex heterocyclic structures or other functional molecules. jocpr.comacs.orgnih.govrjpbcs.com Nickel-based catalysts have also been developed for the direct amidation of esters, offering a broad scope for this transformation. mdpi.com
Reductive Transformations: The cyano and ester groups can be targeted by reducing agents.
Reductive Cleavage: While arene rings are typically harder to reduce than esters, photoactivated organic electron donors have been shown to selectively reduce the benzyl (B1604629) group in benzyl cyanoacetates, causing C-C bond cleavage and decyanobenzylation, a reversal of typical chemoselectivity. nih.gov
Reductive Dimerization of Derivatives: The products of the Knoevenagel condensation, α,β-unsaturated cyanoacrylates, can undergo reductive dimerization or cyclization reactions. chemrxiv.org
Electrochemical Reduction: Electrochemical methods can also be employed. The cathodic reduction of cyanoacetate esters can lead to the formation of various products depending on the reaction conditions and the presence of other electrophiles. imist.maacs.org
Advanced Applications and Derivatives of 3 Methoxypropyl 2 Cyanoacetate in Specialized Chemical Synthesis
Role as an Intermediate in Pharmaceutical Synthesis Research
In the realm of pharmaceutical research, 3-Methoxypropyl 2-cyanoacetate is a valuable precursor for synthesizing a range of biologically significant compounds. Its reactivity lends itself to the construction of complex molecular architectures, including heterocyclic systems and specific drug building blocks.
Precursor to Biologically Active Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of many therapeutic agents. The reactivity of the cyano and ester groups in this compound makes it a key starting material for creating various heterocyclic systems. Research has shown that cyano-activated methylene (B1212753) groups, such as the one present in this compound, are instrumental in cyclization reactions to form rings containing nitrogen, oxygen, and sulfur. researchgate.netclockss.orgchemrxiv.org These reactions often proceed through condensation and subsequent intramolecular cyclization, yielding a diverse array of heterocyclic structures. While specific examples directly utilizing this compound in the synthesis of named biologically active heterocycles are not extensively detailed in the provided results, the general utility of cyanoacetate (B8463686) esters in forming such compounds is well-established. researchgate.netchemrxiv.orgmdpi.com For instance, cyanoacetohydrazide, a related compound, is a versatile precursor for a wide range of heterocyclic compounds. researchgate.netchemrxiv.org
Application in Polymer Science and Material Chemistry Research
The unique structural features of this compound also make it a valuable component in polymer science and material chemistry, particularly in the development of advanced adhesives and the tailoring of polymer properties.
Monomer for Cyanoacrylate Adhesive Development (Flexible Ether Linkages)
Cyanoacrylate adhesives, commonly known as "superglues," are renowned for their rapid polymerization and strong bonding capabilities. pstc.org The properties of these adhesives can be significantly modified by altering the alkyl group of the cyanoacrylate monomer. The incorporation of a 3-methoxypropyl group introduces a flexible ether linkage into the polymer backbone. afinitica.com This flexibility is a desirable characteristic in many adhesive applications, particularly in the medical field where adhesives are used on skin or other soft tissues. afinitica.comnih.gov The development of cyanoacrylate monomers with longer, more flexible side chains can lead to polymers with reduced tissue toxicity and improved elasticity. nih.govresearchgate.net Research into various cyanoacrylate derivatives, including those with ether linkages, aims to enhance properties like flexibility and biocompatibility for specialized applications. afinitica.com
Tailoring Mechanical Properties of Polymeric Materials
The mechanical properties of polymers, such as flexibility, tensile strength, and elasticity, can be precisely controlled by the choice of monomers and the inclusion of additives. mdpi.comnih.govmdpi.comrsc.org The use of monomers like this compound, which polymerize into chains with flexible ether segments, is a key strategy for modifying the mechanical behavior of the resulting polymer. afinitica.comgoogle.com This approach allows for the creation of materials that are less brittle and more adaptable to dynamic stress, which is crucial for applications ranging from flexible electronics to biomedical devices. Research has shown that blending different polymers or using specific monomers can tailor properties for specific end-uses. mdpi.commdpi.com
Research into Degradation Products and Biocompatibility of Polymeric Adhesives
A critical area of research for medical adhesives is their degradation behavior and the biocompatibility of both the polymer and its breakdown products. researchgate.netplos.orgnih.gov Cyanoacrylate adhesives degrade in the presence of moisture, and the degradation products can include formaldehyde (B43269) and a cyanoacetate salt. nih.gov The rate of degradation and the toxicity of these products are influenced by the length and structure of the alkyl side chain. nih.govresearchgate.net Research has indicated that longer-chain cyanoacrylates tend to degrade more slowly and exhibit lower cytotoxicity. researchgate.net The biocompatibility of novel cyanoacrylate-based adhesives is a subject of ongoing investigation, with studies evaluating their effects on cells and tissues to ensure their safety for medical use. plos.orgnih.gov
Use in Dye Synthesis and Related Photovoltaic Applications
The core structure of this compound, specifically the cyanoacetate group, is a fundamental building block in the synthesis of advanced organic dyes, particularly those used in dye-sensitized solar cells (DSSCs). These dyes often feature a Donor-π-Acceptor (D-A-π-A) architecture, where the cyanoacrylic acid moiety, derived from a cyanoacetate, typically serves as both the electron acceptor and the anchoring group that binds the dye to the semiconductor surface (e.g., TiO₂).
The synthesis of these specialized dyes frequently employs the Knoevenagel condensation. mdpi.combeilstein-journals.org In this reaction, a precursor aldehyde or ketone, which is part of the dye's donor or π-bridge system, reacts with a compound containing an active methylene group, such as 2-cyanoacetic acid or its esters. mdpi.comtubitak.gov.tr This condensation is crucial for creating the final conjugated structure of the dye, which is essential for its light-harvesting properties. For instance, new D-A-π-A type metal-free sensitizers have been synthesized where the final step involves a Knoevenagel condensation with 2-cyanoacetic acid in the presence of a base like piperidine (B6355638) to form the target dye. mdpi.comtubitak.gov.tr
While many studies report the use of 2-cyanoacetic acid directly, the use of its esters, such as this compound, offers a versatile method for modifying the final properties of the dye. The ester group can be chosen to enhance solubility in specific solvents used during cell fabrication or to influence the intermolecular interactions between dye molecules on the semiconductor surface. The introduction of an ether linkage, as in the 3-methoxypropyl group, can improve the dye's physical properties and potentially its long-term stability in the photovoltaic device.
The table below summarizes examples of dye systems where the cyanoacetic acid moiety is a key component, illustrating the common synthetic strategy.
| Dye Type / Precursor | Key Synthetic Reaction | Acceptor/Anchoring Group | Reference |
| Triarylamine-Quinoxaline Dyes | Knoevenagel Condensation | 2-Cyanoacrylic acid | tubitak.gov.tr |
| Thiophene-Based Heterocyclic Dyes | Knoevenagel Condensation | 2-Cyanoacetic acid | mdpi.com |
| BODIPY Dyes | Knoevenagel-type Condensation | Distyryl substituents | beilstein-journals.org |
| 1H-Pyrazole-Dicarboxylic Acid Dyes | Multi-step synthesis | Carboxylic acid groups | researchgate.net |
This table illustrates the central role of the cyanoacetic acid framework in creating the acceptor/anchoring part of dyes for photovoltaic applications.
Other Emerging Synthetic Applications (e.g., Agrochemicals, UV-Absorbers)
Beyond photovoltaics, this compound and its related structures are integral to the synthesis of other high-value chemicals, notably UV-absorbers and compounds with potential agrochemical activity.
UV-Absorbers: The 3-methoxypropyl group is a key component in a novel class of merocyanine (B1260669) derivatives designed as highly effective UV-absorbers. These compounds are used in a variety of products, including cosmetics, plastics for food packaging, and for the protection of UV-sensitive drugs. googleapis.comepo.org The synthesis often involves the reaction of 3-[(3-methoxypropyl)amino]-2-cyclohexen-1-one with a cyanoacetate ester, such as ethyl cyanoacetate. googleapis.comepo.org The precursor, 3-methoxypropylamine (B165612), is a crucial raw material for these advanced UV filters. ataman-chemicals.com The resulting merocyanine structures, which incorporate the 3-methoxypropylamino moiety, exhibit strong absorption in the UV spectrum.
A European patent describes several such derivatives, highlighting the importance of the ether-functionality within the molecule for its performance. epo.org
| Compound Name/Identifier | Chemical Name | Application | Reference |
| MC25 | 2-ethoxyethyl (2Z)-cyano{3-[(3-methoxypropyl)amino]cyclohex-2-en-1-ylidene}ethanoate | UV-Absorber | epo.org |
| MC27 | 2-methylpropyl (2Z)-cyano{3-[(3-methoxypropyl)amino]cyclohex-2-en-1-ylidene}ethanoate | UV-Absorber | epo.org |
| Compound (114) | Merocyanine compound with a methoxypropyl group | UV-Absorber | googleapis.com |
This table presents examples of merocyanine-based UV-absorbers synthesized using a 3-methoxypropylamine precursor and a cyanoacetate.
Agrochemicals:bibliomed.orgbibliomed.orgbibliomed.orgepo.orgFurthermore, other research has shown that reacting nithiazine (B1210867) with ethyl cyanoacetate and benzaldehyde (B42025) can produce novel analogues with moderate insecticidal activity. researchgate.net This highlights the broader utility of cyanoacetate esters in constructing biologically active molecules for crop protection.
| Synthesized Compound | Precursors | Potential Application | Reference |
| 3-cyano-6-hydroxy-1-methoxypropyl-4-methyl-2-pyridone | Ethyl acetoacetate, Ethyl cyanoacetate, 3-methoxypropylamine | Agrochemical | bibliomed.org |
| Nithiazine analogues | Nithiazine, Ethyl cyanoacetate, Benzaldehyde | Insecticide | researchgate.net |
This table showcases the application of cyanoacetate esters in the synthesis of compounds with potential agrochemical uses.
Environmental and Biological Research Aspects of Cyanoacetate Esters, Including 3 Methoxypropyl 2 Cyanoacetate
Environmental Fate and Degradation Studies of Cyanoacetate (B8463686) Esters
The hydrolytic stability of cyanoacetate esters, such as 3-Methoxypropyl 2-cyanoacetate, is a key determinant of their persistence in aquatic environments. Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For esters, this typically results in the formation of a carboxylic acid and an alcohol.
The rate of ester hydrolysis is significantly influenced by pH and temperature. Generally, the process can be catalyzed by acids or bases. Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.
Table 1: General Factors Influencing Ester Hydrolysis in Environmental Media
| Factor | Influence on Hydrolysis Rate |
|---|---|
| pH | Catalyzed by both acid and base. The rate is generally slowest near neutral pH. |
| Temperature | Higher temperatures increase the rate of hydrolysis. |
| Chemical Structure | The nature of the acid and alcohol components of the ester can affect stability. Electron-withdrawing groups can increase susceptibility to hydrolysis. |
| Media Composition | The presence of catalysts or suspended materials in the water can affect the hydrolysis rate. nist.gov |
Biodegradation is a crucial process for the removal of organic chemicals from the environment. For cyanoacetate esters, biodegradation is expected to proceed via the cleavage of the ester bond by microbial esterases, which are ubiquitous in the environment. This initial step would yield cyanoacetic acid and the corresponding alcohol, in this case, 3-methoxypropanol.
Following the initial hydrolysis, these primary metabolites are expected to undergo further degradation. Cyanoacetic acid can be utilized by some microorganisms as a source of carbon and nitrogen. d-nb.info The degradation of the nitrile group can proceed through several enzymatic pathways, including hydrolytic, oxidative, reductive, and substitution/transfer reactions, eventually leading to the formation of ammonia (B1221849) and carboxylic acids. researchgate.netdntb.gov.ua 3-methoxypropanol would likely be oxidized to 3-methoxypropionic acid and subsequently enter central metabolic pathways.
Table 2: Predicted Biodegradation Pathway of this compound
| Step | Reaction | Predicted Metabolites |
|---|---|---|
| 1. Initial Hydrolysis | Cleavage of the ester bond by microbial esterases. | Cyanoacetic acid and 3-Methoxypropanol |
| 2a. Degradation of Cyanoacetic Acid | Enzymatic degradation of the nitrile and carboxyl groups. | Ammonia, Carbon Dioxide, Water |
| 2b. Degradation of 3-Methoxypropanol | Oxidation of the alcohol group. | 3-Methoxypropionic acid, further degradation to central metabolites |
Research into Biological Interactions and Effects (Focus on Mechanisms)
The biological interactions of cyanoacetate esters are of interest due to their potential for human and environmental exposure. Research in this area investigates the mechanisms by which these compounds can cause irritation, allergic reactions, and systemic effects.
Cyanoacetate esters have the potential to cause skin and eye irritation. nih.govnj.gov The mechanism of irritation is often related to the chemical's ability to interact with and denature proteins in the skin and mucous membranes. researchgate.net For esters, this can be exacerbated by their ability to penetrate the outer layers of the skin. Upon contact, they may be hydrolyzed by skin esterases, releasing the constituent acid and alcohol, which may themselves be irritating.
Allergic contact dermatitis is another potential concern. industrialchemicals.gov.au This is a delayed-type hypersensitivity reaction that occurs after initial sensitization to a chemical. The mechanism involves the chemical or its metabolites acting as a hapten, binding to skin proteins to form an immunogenic complex. This complex is then recognized by the immune system, leading to an inflammatory response upon subsequent exposures. industrialchemicals.gov.au While some cyanoacrylates are known sensitizers, the sensitizing potential of this compound specifically has not been extensively studied. nih.gov
Table 3: Potential Mechanisms of Irritancy and Allergic Response
| Effect | Potential Mechanism |
|---|---|
| Irritation | Direct chemical damage to skin cells and proteins. researchgate.net Hydrolysis to irritating metabolites (cyanoacetic acid and 3-methoxypropanol). |
| Allergic Contact Dermatitis | Haptenization of skin proteins by the parent compound or its metabolites, leading to an immune response. industrialchemicals.gov.au |
Following absorption through the skin, ingestion, or inhalation, cyanoacetate esters can enter the bloodstream and be distributed throughout the body. The primary metabolic pathway for esters is hydrolysis by esterases, which are present in various tissues, including the liver, blood, and skin. oc-praktikum.de This would lead to the systemic formation of cyanoacetic acid and 3-methoxypropanol.
The systemic effects of cyanoacetate esters are likely related to the toxicity of their metabolites. The nitrile group of cyanoacetic acid can be metabolized, potentially leading to the release of cyanide, although this is generally a minor pathway for many nitriles. scbt.com The primary route of detoxification for many organic nitriles involves enzymatic hydrolysis to the corresponding carboxylic acid and ammonia. researchgate.net The alcohol metabolite, 3-methoxypropanol, would likely be metabolized and excreted. The toxicokinetics, including the rates of absorption, distribution, metabolism, and excretion, will determine the potential for systemic toxicity. nih.gov
Antifungal, Antitumor, and Larvicidal Activity Research of Cyanoacetate Derivatives
Cyanoacetate derivatives have been the subject of various studies to determine their potential efficacy against fungi, tumors, and insect larvae.
Antifungal Activity
Research has shown that certain 2-cyanoacrylate derivatives possess notable antifungal properties. A study on alkyl 2-cyano-3-methylthio-3-phosphonylacrylates demonstrated their effectiveness against several pathogenic fungi. mdpi.com Specifically, compounds designated as 2d and 2t in the study showed significant inhibitory effects on the growth of Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum when tested at a concentration of 50 µg/mL. mdpi.com
The "poison plate technique" was used to evaluate this antifungal activity, comparing the results to the commercial agricultural fungicide, hymexazol. mdpi.com The findings indicated that these cyanoacrylate derivatives hold promise as antifungal agents. mdpi.com The introduction of phosphonyl moieties into the cyanoacrylate structure is believed to contribute to their biological activity. mdpi.com
Interactive Table: Antifungal Activity of Selected 2-Cyanoacrylate Derivatives
| Compound | Test Fungi | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| 2d | Fusarium graminearum | 64.5 |
| Cytospora mandshurica | 60.4 | |
| Fusarium oxysporum | Not specified | |
| 2t | Fusarium graminearum | 49.7 |
| Cytospora mandshurica | 51.3 | |
| Fusarium oxysporum | Not specified |
Data sourced from a study on alkyl 2-cyano-3-methylthio-3-phosphonylacrylates. mdpi.com
Antitumor Activity
The antitumor potential of cyanoacetate derivatives has also been an area of active investigation. One study focused on a naphthyl derivative of 2-cyanoaziridine-1-carboxamide, known as AMP423, which is structurally similar to the pro-oxidant antitumor agent imexon. nih.gov
AMP423 demonstrated cytotoxic potency against a wide variety of human cancer cell lines, with 72-hour IC₅₀ values ranging from 2 to 36 μM. In vivo studies using SCID mice with human myeloma and B-cell lymphoma tumors showed that AMP423 was active in delaying tumor growth. nih.gov Mechanistic studies suggest that AMP423 induces a mix of necrosis and apoptosis in cancer cells, generates reactive oxygen species, and inhibits protein synthesis. nih.gov
Another area of research involves cyano-substituted azulene (B44059) derivatives, which have shown anti-proliferative effects on breast and prostate cancer cells. researchgate.net Furthermore, synthetic derivatives of oleanolic acid, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), have been extensively studied. CDDO and its modifications have been shown to interfere with pathways involved in cell proliferation and have been considered for cancer chemotherapeutics. mdpi.com
Interactive Table: In Vitro Antitumor Activity of AMP423
| Cell Line Type | 72-h IC₅₀ Range (μM) |
|---|---|
| Various Human Cancer Cell Lines | 2 - 36 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
Larvicidal Activity
Research into the larvicidal properties of cyanoacetate-related compounds has shown promising results, particularly against mosquito larvae. A study investigating Knoevenagel condensation adducts of cyanoacetic acid found that derivatives with halogenated substituents exhibited significant larvicidal activity against Aedes aegypti larvae. scielo.brresearchgate.net
Specifically, adducts containing fluorine and chlorine demonstrated potent activity, with lethal concentrations (LC₅₀) of 19.63 µg/mL and 33.84 µg/mL, respectively. scielo.brresearchgate.net These findings suggest that cyanoacetic acid derivatives could be valuable in the development of new larvicides for mosquito control. scielo.br Another source also notes the larvicidal potential of halogenated Knoevenagel adducts derived from neopentyl cyanoacetate against Aedes aegypti, citing an LC₅₀ of 19.63 µg/mL. vulcanchem.com
**Interactive Table: Larvicidal Activity of Halogenated Cyanoacetic Acid Adducts against *Aedes aegypti***
| Compound Substituent | LC₅₀ (µg/mL) | LC₉₀ (µg/mL) |
|---|---|---|
| Fluorine | 19.63 | 27.46 |
| Chlorine | 33.84 | 48.16 |
LC₅₀ and LC₉₀ represent the lethal concentrations required to kill 50% and 90% of the larvae population, respectively. scielo.brresearchgate.net
Genotoxicity Research
The genotoxic potential of cyanoacetate esters has been evaluated, particularly for ethyl cyanoacetate, to assess their safety. Based on available information from tests conducted according to OECD or EC guidelines, there is no structural alert for genotoxicity for ethyl cyanoacetate. nih.govoecd.org
Studies have concluded that there is no indication of a genotoxic potential for these substances, covering both gene mutations and chromosomal aberrations. nih.govoecd.org A mutagenicity assay (Salmonella typhimurium - reverse mutation assay) for ethyl cyanoacetate yielded a negative result. sigmaaldrich.com Furthermore, regulatory bodies have not identified ingredients in products containing ethyl cyanoacetate at levels of 0.1% or greater as probable, possible, or confirmed human carcinogens. sigmaaldrich.comcdhfinechemical.com
It is often assumed that for many toxicological endpoints, the toxicity of esters like ethyl cyanoacetate is determined by its metabolite, cyanoacetic acid, as the ester is likely to be rapidly metabolized in the body. nih.govoecd.org
Analytical and Spectroscopic Characterization in Research of 3 Methoxypropyl 2 Cyanoacetate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methoxypropyl 2-cyanoacetate by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the structure (CH₃OCH₂CH₂CH₂OC(O)CH₂CN), one would anticipate signals for the methoxy (B1213986) (CH₃O-), the three methylene (B1212753) (-CH₂-) groups, and the active methylene group adjacent to the nitrile and carbonyl groups. The chemical shift, integration, and multiplicity of these signals are key to assignment. For example, the methylene group protons adjacent to the ester oxygen would be shifted further downfield than those next to the methoxy group.
¹³C NMR: The carbon NMR spectrum would reveal signals for each of the seven carbon atoms in the molecule, including the characteristic signals for the nitrile carbon (C≡N), the carbonyl carbon (C=O), and the various aliphatic carbons.
While specific spectral data for this compound is not widely published, the expected chemical shifts can be estimated by comparison with similar structures like ethyl cyanoacetate (B8463686). nih.govosu.edudu.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| CH₃ -O- | ~3.3 | Singlet | 3H |
| -O-CH₂ -CH₂- | ~3.5 | Triplet | 2H |
| -CH₂-CH₂ -CH₂- | ~1.9 | Quintet | 2H |
| -CH₂-O-C(O)- | ~4.2 | Triplet | 2H |
| -C(O)-CH₂ -CN | ~3.5 | Singlet | 2H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
Nitrile (C≡N) Stretch: A sharp, medium-intensity peak is expected in the range of 2250-2210 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. nih.gov
Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group should appear around 1750-1735 cm⁻¹. masterorganicchemistry.com
C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the ester C-O bond (around 1300-1200 cm⁻¹) and another for the ether C-O bond (around 1150-1085 cm⁻¹). libretexts.org
C-H Stretches: Absorption bands from the stretching of sp³ C-H bonds will be observed in the region of 3000-2850 cm⁻¹. masterorganicchemistry.comlibretexts.org
Data from related compounds like ethyl cyanoacetate and methyl cyanoacetate show these characteristic peaks, confirming the utility of IR for identifying the key functional moieties. nih.govchegg.comchemicalbook.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretch | 3000-2850 |
| Nitrile (C≡N) | Stretch | 2250-2210 |
| Ester Carbonyl (C=O) | Stretch | 1750-1735 |
| Ester C-O | Stretch | 1300-1200 |
| Ether C-O | Stretch | 1150-1085 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound (molecular formula C₇H₁₁NO₃), the molecular ion peak [M]⁺ would be expected at m/z 157. Subsequent fragmentation would likely involve the loss of the methoxypropyl group or parts of the ester linkage, providing a fragmentation pattern that can be pieced together to confirm the structure. nih.govnist.govnist.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone of analytical chemistry used to separate, identify, and quantify the components of a mixture. njit.edu For this compound, both gas and liquid chromatography are vital for assessing the purity of the synthesized compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile compounds. It is well-suited for the analysis of alkyl cyanoacetates. dtic.milacs.org In a typical GC analysis, the sample is vaporized and passed through a column containing a stationary phase. The components separate based on their boiling points and interactions with the stationary phase.
Purity Assessment: GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can be used to determine the purity of this compound samples. scispace.commdpi.com Impurities, such as starting materials from the synthesis (e.g., cyanoacetic acid, 3-methoxypropanol) or side products, would appear as separate peaks in the chromatogram. google.comgoogle.com The area under each peak is proportional to the amount of the compound present, allowing for quantitative purity analysis.
Reaction Monitoring: Aliquots can be taken from a reaction mixture at different time points and analyzed by GC to track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. It is particularly useful for compounds that are non-volatile or thermally unstable.
Purity and Quantification: Reverse-phase HPLC (RP-HPLC) is a common mode used for analyzing moderately polar compounds like alkyl cyanoacetates. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is often employed. sielc.comsemanticscholar.orgsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl group provides a chromophore. This method allows for the accurate quantification and purity determination of the final product.
Advanced Characterization Techniques for Derived Materials
This compound can serve as a monomer or a precursor in the synthesis of more complex molecules and polymers. The characterization of these resulting materials is crucial to understanding their properties and potential applications. mdpi.com
For instance, cyanoacetate monomers can be used to create polymers with specific functionalities. The characterization of such polymers involves a range of advanced techniques:
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): These techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is critical as it directly influences the mechanical and physical properties of the material.
Nuclear Magnetic Resonance (NMR): As with the monomer, NMR is used to confirm the structure of the polymer repeating unit and to investigate the polymer's microstructure and end-groups. bit.edu.cn
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the derived materials, including glass transition temperature (Tg), melting point (Tm), and thermal stability. nrel.gov
X-ray Diffraction (XRD) and Scattering (SAXS/WAXS): These methods provide information on the crystalline structure and morphology of polymeric materials. nrel.gov
By applying this comprehensive suite of analytical and spectroscopic techniques, researchers can fully characterize this compound and the novel materials derived from it, ensuring structural integrity, purity, and a thorough understanding of their physicochemical properties.
Future Research Directions and Challenges for 3 Methoxypropyl 2 Cyanoacetate
Development of Greener Synthetic Routes and Sustainable Methodologies
The traditional synthesis of cyanoacetate (B8463686) esters often involves esterification or transesterification reactions that may utilize hazardous catalysts and generate significant waste. Future research should prioritize the development of environmentally benign synthetic pathways for 3-Methoxypropyl 2-cyanoacetate.
Key Research Areas:
Alternative Solvents: Investigation into the use of greener solvents such as water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds (VOCs). chemistryjournals.net
Biocatalysis: The use of enzymes, such as lipases, as catalysts for the esterification of cyanoacetic acid with 3-methoxypropanol could offer high selectivity under mild reaction conditions, minimizing by-product formation and energy consumption. nih.govmq.edu.au A potential biocatalytic cascade reaction could combine esterification and Knoevenagel condensation in a one-pot synthesis. nih.gov
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. chemistryjournals.net Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and better process control.
Waste Valorization: Exploring methods to convert by-products from the synthesis into valuable chemicals would contribute to a circular economy model.
Challenges:
Identifying and optimizing biocatalysts with high activity and stability for the specific substrates.
Developing cost-effective and scalable flow chemistry setups.
Ensuring the economic viability of greener routes compared to established industrial processes.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Advantages | Challenges |
| Conventional Esterification | Well-established, relatively simple | Use of hazardous acid catalysts, potential for waste generation |
| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally friendly mq.edu.au | Enzyme cost and stability, optimization of reaction conditions |
| Flow Chemistry | Enhanced safety and control, improved yield and purity chemistryjournals.net | Initial setup cost, potential for clogging |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times unifap.br | Scalability, potential for localized overheating |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The Knoevenagel condensation is a fundamental reaction for the synthesis of substituted alkenes from active methylene (B1212753) compounds like cyanoacetates. The development of novel catalysts for the reaction between 3-methoxypropanol and cyanoacetic acid or its derivatives is crucial for improving the efficiency and selectivity of this compound synthesis.
Key Research Areas:
Heterogeneous Catalysts: Designing solid acid or base catalysts, such as functionalized mesoporous silica (B1680970) or metal-organic frameworks (MOFs), can simplify catalyst separation and recycling, making the process more sustainable. nih.gov
Organocatalysis: The use of small organic molecules as catalysts can avoid the use of potentially toxic and expensive metal-based catalysts. plu.mx
Bifunctional Catalysts: Catalysts possessing both acidic and basic sites could facilitate cascade reactions, potentially enabling a one-pot synthesis from simple precursors. nih.gov
Nanocatalysts: Exploring the use of nanoparticles as catalysts could offer high surface area and unique catalytic properties, leading to enhanced reaction rates.
Challenges:
Achieving high catalytic activity and selectivity under mild reaction conditions.
Ensuring the long-term stability and reusability of heterogeneous catalysts.
Understanding the structure-activity relationship to design more efficient catalysts.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is essential for process optimization and the development of new applications.
Key Research Areas:
Kinetic Studies: Detailed kinetic modeling of the synthesis reaction can help in identifying the rate-determining steps and optimizing reaction parameters for maximum yield. rsc.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to elucidate reaction pathways, transition state structures, and the role of catalysts at a molecular level.
In-situ Spectroscopic Analysis: Techniques such as FTIR and NMR spectroscopy can be used to monitor the reaction in real-time, providing valuable insights into the formation of intermediates and by-products.
Polymerization Mechanisms: Investigating the anionic polymerization of this compound, including initiation, propagation, and termination steps, is crucial for controlling the properties of the resulting polymers.
Challenges:
The complexity of multi-step reactions and the transient nature of intermediates can make mechanistic studies challenging.
Correlating theoretical models with experimental observations requires sophisticated analytical techniques and computational resources.
Expansion of Biological and Material Science Applications
The unique properties of the alkoxyalkyl side chain in this compound suggest potential applications in both biomedical and material science fields, building upon the known uses of other alkyl cyanoacrylates.
Key Research Areas in Biological Applications:
Tissue Adhesives: Evaluating the performance of poly(this compound) as a biodegradable and biocompatible tissue adhesive with potentially improved flexibility and lower cytotoxicity compared to shorter-chain alkyl cyanoacrylates. nih.govnih.govderpharmachemica.commdpi.comacofp.orgresearchgate.net The degradation products, including 3-methoxypropanol and formaldehyde (B43269), would need to be assessed for their biocompatibility.
Drug Delivery Systems: The formulation of nanoparticles from poly(this compound) for controlled drug release is a promising area of research. nih.govnih.gov The ether linkage in the side chain may influence the drug loading capacity and release kinetics.
Biomedical Devices and Implants: Investigating the use of polymers based on this compound as coatings for medical devices or as biodegradable scaffolds for tissue engineering. nih.gov
Key Research Areas in Material Science:
Novel Polymers and Copolymers: Synthesizing and characterizing polymers and copolymers of this compound to create materials with tailored thermal, mechanical, and optical properties.
Adhesives and Coatings: Developing specialized adhesives and coatings for various substrates, where the methoxypropyl group could enhance adhesion to specific surfaces or provide desired flexibility.
Functional Materials: Exploring the incorporation of this compound into functional materials, such as photoresists or optical films, where its specific structure could impart unique properties.
Challenges:
Extensive in vitro and in vivo studies are required to establish the biocompatibility and safety of this compound and its polymer for biomedical applications.
Tailoring the polymer properties for specific material science applications requires a deep understanding of structure-property relationships.
Regulatory approval for any new biomedical material is a lengthy and rigorous process.
Table 2: Potential Applications and Research Focus for this compound
| Application Area | Potential Advantage | Key Research Focus |
| Tissue Adhesives | Improved flexibility, biocompatibility nih.govnih.gov | Degradation profile, cytotoxicity of degradation products, bonding strength researchgate.net |
| Drug Delivery | Controlled release, biocompatible carrier nih.govnih.gov | Nanoparticle formulation, drug loading and release kinetics |
| Specialty Polymers | Tailorable properties (thermal, mechanical) | Polymerization control, copolymerization with other monomers |
| Adhesives & Coatings | Enhanced adhesion, flexibility | Adhesion to various substrates, durability and environmental resistance |
Comprehensive Environmental Impact Assessment and Remediation Strategies
A thorough evaluation of the environmental fate and potential toxicity of this compound is crucial for its responsible development and application.
Key Research Areas:
Biodegradation Studies: Assessing the biodegradability of this compound and its corresponding polymer in various environmental compartments (soil, water). The presence of the ether linkage might influence the degradation pathway compared to simple alkyl cyanoacrylates.
Ecotoxicity Assessment: Determining the toxicity of the monomer and its degradation products to a range of aquatic and terrestrial organisms.
Lifecycle Analysis (LCA): Conducting a comprehensive LCA to quantify the environmental footprint of this compound, from synthesis to disposal or degradation.
Remediation Technologies: In case of environmental contamination, developing effective remediation strategies, which could include bioremediation approaches utilizing microorganisms capable of degrading cyanoacrylates.
Challenges:
The lack of existing environmental data for this specific compound necessitates comprehensive and long-term studies.
Identifying and characterizing the complete degradation pathway and all potential metabolites.
Developing cost-effective and efficient remediation technologies in case of accidental release.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxypropyl 2-cyanoacetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 2-cyanoacetic acid with 3-methoxypropanol under acid catalysis (e.g., sulfuric acid). Optimization involves varying solvents (polar aprotic solvents like DMF improve yield ), temperature (60–80°C), and reaction time (6–12 hours). Monitor progress via TLC or HPLC. Purification by distillation or column chromatography is recommended.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR (¹H/¹³C): Identify methoxy (δ ~3.3 ppm), cyanoacetate carbonyl (δ ~170 ppm), and ester linkages.
- IR Spectroscopy : Confirm cyano group (~2250 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N composition.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks; employ P95 respirators for prolonged exposure .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?
- Data Analysis Framework :
- Compare catalyst efficiency (e.g., H₂SO₄ vs. p-toluenesulfonic acid) using kinetic studies (e.g., rate constants via GC/MS).
- Assess solvent polarity effects: Polar aprotic solvents enhance nucleophilicity of the alcohol, improving esterification .
- Use Design of Experiments (DoE) to identify interactions between temperature, catalyst loading, and solvent .
Q. What strategies improve the thermal and hydrolytic stability of this compound in pharmaceutical formulations?
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and identify degradation products .
- pH Stability Profiling : Test compound integrity in buffers (pH 1–12) over 24–72 hours; HPLC quantifies degradation .
- Lyophilization : Enhance shelf-life by removing hydrolytic water .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Pharmacological Screening :
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-1/2) using purified targets .
- ADME Profiling : Assess bioavailability via Caco-2 cell permeability and microsomal stability .
- Structure-Activity Relationship (SAR) : Modify the methoxypropyl or cyanoacetate moieties and compare IC₅₀ values .
Q. What advanced techniques elucidate the reaction mechanisms of this compound in multicomponent syntheses?
- Mechanistic Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
